molecular formula C16H13Cl2NO2 B11690154 (2E)-N-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B11690154
M. Wt: 322.2 g/mol
InChI Key: POGVXUHDUOZLBN-JXMROGBWSA-N
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Description

(2E)-N-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides. This compound features a conjugated system with a double bond between the second and third carbon atoms, and it is substituted with a 2,3-dichlorophenyl group and a 4-methoxyphenyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide typically involves the reaction of 2,3-dichloroaniline with 4-methoxybenzaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with an appropriate acylating agent to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones or other oxidized species, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. It could be studied for its potential as an antimicrobial, antifungal, or anticancer agent.

Medicine

In medicine, derivatives of this compound might be explored for therapeutic applications. Research could focus on its efficacy and safety as a drug candidate.

Industry

Industrially, this compound might be used in the production of specialty chemicals or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which (2E)-N-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide exerts its effects would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(2,3-dichlorophenyl)-3-phenylprop-2-enamide: Similar structure but lacks the methoxy group.

    (2E)-N-(2,3-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the 4-methoxyphenyl group in (2E)-N-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C16H13Cl2NO2

Molecular Weight

322.2 g/mol

IUPAC Name

(E)-N-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C16H13Cl2NO2/c1-21-12-8-5-11(6-9-12)7-10-15(20)19-14-4-2-3-13(17)16(14)18/h2-10H,1H3,(H,19,20)/b10-7+

InChI Key

POGVXUHDUOZLBN-JXMROGBWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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